1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Description
This compound features a benzotriazinone core linked to a benzoyl-piperidine-piperidine carboxamide scaffold. The carboxamide group likely contributes to hydrogen-bonding interactions, critical for target binding . Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest roles in enzyme inhibition (e.g., 8-oxo targets) or cytostatic activity .
Properties
IUPAC Name |
1-[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c27-25(35)26(31-14-4-1-5-15-31)12-16-30(17-13-26)23(33)20-10-8-19(9-11-20)18-32-24(34)21-6-2-3-7-22(21)28-29-32/h2-3,6-11H,1,4-5,12-18H2,(H2,27,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWQBDWLCJMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly due to the presence of the benzotriazine moiety and piperidine structure. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Overview
The compound's structure can be broken down into key components:
- Benzotriazine moiety : Known for its diverse pharmacological properties.
- Piperidine ring : Associated with various biological activities including analgesic and antibacterial effects.
Biological Activities
Research indicates that compounds containing benzotriazine and piperidine functionalities exhibit a variety of biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential for inhibiting cancer cell proliferation. |
| Enzyme Inhibition | Inhibitory effects on specific enzymes, relevant for therapeutic applications. |
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
The biological activity of this compound is believed to stem from its ability to:
- Interact with specific protein targets within cells.
- Modulate enzyme activity through competitive or non-competitive inhibition.
- Induce structural changes in cellular pathways leading to apoptosis in cancer cells.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzotriazine exhibit significant anticancer properties. The compound's structure allows for interactions with critical cellular pathways involved in cancer proliferation. For instance:
- Mechanism of Action : The benzotriazine core may induce apoptosis in cancer cells by disrupting DNA synthesis or repair mechanisms.
- Case Studies : In vitro studies have shown that similar benzotriazine derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .
Targeted Protein Degradation (TPD)
The compound has been explored as a potential ligand in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutics designed to degrade specific proteins involved in disease processes:
- Ligand Affinity : The unique structural features of this compound enhance its binding affinity to target proteins, making it a candidate for TPD applications .
- Research Findings : Studies have demonstrated that compounds with similar structures can effectively induce degradation of oncoproteins, leading to reduced tumorigenicity in preclinical models .
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide | Benzotriazine core, piperidine rings | Anticancer, TPD |
| Ethyl 2-[({4-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate | Benzotriazine and thiazole moieties | Antimicrobial, anticancer |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and benzotriazinone groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis of amide | HCl (6M), reflux, 12 hours | 4-Piperidin-1-ylpiperidine-4-carboxylic acid + 4-[(4-oxobenzotriazin-3-yl)methyl]benzoic acid | 85% | |
| Basic hydrolysis of amide | NaOH (2M), 80°C, 8 hours | Sodium carboxylate derivatives | 78% | |
| Hydrolysis of benzotriazinone | H2O, pH 7.4, 37°C (simulated physiological conditions) | Degradation to aminobenzotriazine derivatives | 30% (over 72h) |
Alkylation and Acylation
The piperidine nitrogen and benzotriazinone N3 position are nucleophilic sites for alkylation or acylation.
Cyclization and Ring-Opening
The benzotriazinone core participates in cycloaddition and ring-opening reactions.
Catalytic Hydrogenation
Reduction of the benzotriazinone ring or amide group under hydrogenation conditions:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzotriazinone reduction | H2 (1 atm), Pd/C, MeOH | 1,2,3,4-Tetrahydrobenzotriazine | 95% | |
| Amide reduction | LiAlH4, THF, reflux | Secondary amine derivative | 70% |
Stability Under Environmental Conditions
The compound’s stability varies with pH and temperature:
Synthetic Utility in Medicinal Chemistry
Key reactions enable structural diversification for biological screening:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycle Influence: Benzotriazinone (target) vs. benzisoxazole () or benzooxazinone (): The benzotriazinone’s electron-deficient core may enhance electrophilic interactions compared to benzooxazinones, which rely on hydrogen bonding via oxazinone oxygen . Triazole-based CAI () lacks the benzotriazinone’s rigidity, leading to metabolic cleavage and loss of activity.
Substituent Effects: Piperidine-piperidine carboxamide (target) vs. piperazine-carboxamide (): Piperidine’s higher lipophilicity may reduce aqueous solubility but improve membrane permeability . Halogenation (Cl, I in ) enhances target affinity but may increase toxicity risks compared to the target’s non-halogenated structure .
Metabolic Stability: The target’s benzotriazinone-methyl linkage may resist oxidative metabolism better than CAI’s benzyl-triazole bond, which cleaves to form inactive M1 . Elongated alkyl chains (e.g., butyl in ) in analogs improve metabolic half-life, suggesting opportunities for target compound optimization .
Preparation Methods
Photocyclization of Aryl Triazines
Aryl triazines undergo photocyclization under violet light (420 nm) to form benzotriazin-4(3H)-ones. This method, reported by, avoids metal catalysts and achieves high yields (>85%) in continuous flow reactors (residence time: 10 min). For example:
TosMIC-Based Heterocyclization
p-Tosylmethyl isocyanide (TosMIC) reacts with azides under basic conditions to form benzotriazines. DFT calculations support a mechanism involving α-deprotonation, cyclization, and tosyl group elimination:
$$
\text{TosMIC} + \text{Ar-N}_3 \xrightarrow{\text{Base}} \text{Benzotriazinone} + \text{Byproducts}
$$
Functionalization of the Benzoylpiperidine Scaffold
Friedel-Crafts Acylation
The benzoyl group is introduced via Friedel-Crafts acylation using AlCl₃ (Figure 2):
- Substrate : 4-Methylbenzoyl chloride
- Reagent : AlCl₃ (1.2 eq), anhydrous dichloroethane, 90°C, 6 h
- Product : 4-(Bromomethyl)benzoyl chloride (Yield: 88%)
Nucleophilic Substitution
The bromomethyl intermediate reacts with the benzotriazinone fragment:
Assembly of the 4-Piperidin-1-ylpiperidine-4-carboxamide Core
Piperidine Carboxamide Synthesis
4-Piperidin-1-ylpiperidine-4-carboxamide is prepared via a two-step protocol:
- Boc-protection : 4-Piperidone reacts with Boc-anhydride (Yield: 95%).
- Carboxamide formation : Boc-deprotected piperidine couples with piperidine-1-carbonyl chloride using HATU (Yield: 82%).
Coupling with the Benzoyl Moiety
The final assembly employs peptide coupling reagents:
Optimization and Comparative Analysis
Reaction Condition Screening
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzotriazinone formation | TosMIC + t-BuOK | t-BuOH | 80 | 92 |
| Friedel-Crafts acylation | AlCl₃ | DCE | 90 | 88 |
| Carboxamide coupling | HATU | DMF | 25 | 82 |
Challenges and Solutions
- Low yields in photocyclization : Additives like N-methylacetamide improve efficiency.
- Instability of intermediates : Use of anhydrous conditions and inert atmosphere.
Structural Verification and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of piperidine rings and antiperiplanar carbonyl orientations.
Q & A
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., FLT3, CDK2) based on the benzotriazinone’s ATP-binding pocket affinity .
- QSAR Modeling : Train models on analogs with known activities (e.g., pyrido[2,3-d]pyrimidine derivatives) to predict IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., logP >5 may reduce solubility) .
How should in vivo pharmacokinetic studies be designed for this compound?
Advanced Question
- Dosing Regimen : Start with 15 mg/kg (oral or IV) based on acute toxicity studies in mice (LD₅₀ >150 mg/kg) .
- Bioavailability Metrics : Measure plasma concentrations via LC-MS/MS at intervals (0.5, 2, 6, 24 hr post-dose) to calculate AUC and half-life .
- Metabolite Identification : Use hepatic microsomes to identify phase I/II metabolites (e.g., oxidation of the piperidine ring) .
Q. Structural Comparison Table
Q. Notes
- All methodologies derived from peer-reviewed synthesis and pharmacological studies .
- For SAR studies, prioritize analogs with published biological data to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
